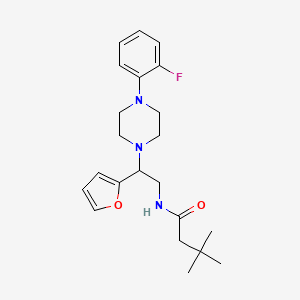![molecular formula C24H31N3O4 B2649480 N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide CAS No. 349103-03-3](/img/structure/B2649480.png)
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide: is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated with a suitable electrophile.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic intermediate.
Coupling with Nitrobenzamide: The final step involves coupling the adamantane-piperidine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, particularly of the nitro group, can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane or piperidine moieties.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
Amantadine: Shares the adamantane moiety and is used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral drug.
Uniqueness: : The combination of the adamantane, piperidine, and nitrobenzamide groups in this compound provides a unique structural framework that may offer distinct pharmacological and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c28-22(19-4-6-20(7-5-19)27(30)31)25-21(23(29)26-8-2-1-3-9-26)24-13-16-10-17(14-24)12-18(11-16)15-24/h4-7,16-18,21H,1-3,8-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJRDEIWABVRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/new.no-structure.jpg)
![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2649404.png)
![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)


methyl}quinolin-8-ol](/img/structure/B2649410.png)


![2,2-Difluorospiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2649413.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2649415.png)


